6-chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a bicyclic heterocyclic scaffold with fused pyrazole and pyridine rings. Its structure includes:
- Chloro substituent at position 6, enhancing electrophilicity and binding affinity in kinase inhibition .
- Isopropyl group at position 1, contributing to lipophilicity and metabolic stability .
- 1-Methyl-1H-pyrazol-4-yl moiety at position 3, a common pharmacophore in kinase inhibitors for targeting hydrophobic pockets .
Properties
IUPAC Name |
6-chloro-3-(1-methylpyrazol-4-yl)-1-propan-2-ylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8(2)19-11-4-12(14)15-6-10(11)13(17-19)9-5-16-18(3)7-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCFVUHUSBZTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C(=N1)C3=CN(N=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,6-Dichloronicotinaldehyde
In a representative procedure, 4,6-dichloronicotinaldehyde reacts with hydrazine hydrate in 1,2-dimethoxyethane (DME) at 75°C for 16 hours. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization to form the pyrazole ring. Post-reaction workup includes extraction with ethyl acetate, drying with sodium sulfate, and purification via flash chromatography (1% methanol in dichloromethane), yielding 6-chloro-1H-pyrazolo[4,3-c]pyridine as a yellow solid (53.4% yield). Key spectroscopic data include:
Installation of the 1-Methyl-1H-pyrazol-4-yl Group at Position 3
The 3-position substituent is introduced via cross-coupling reactions, with Suzuki-Miyaura coupling being the most efficacious method.
Suzuki-Miyaura Coupling
The 3-bromo derivative of 1-isopropyl-6-chloro-1H-pyrazolo[4,3-c]pyridine is prepared via bromination using N-bromosuccinimide (NBS) in dichloromethane. This intermediate then reacts with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous sodium carbonate at 80–100°C. The reaction proceeds through a transmetallation pathway, affording the coupled product in 70–85% yield after purification.
Optimization Insights:
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Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures complete conversion without side-product formation.
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Solvent System : A 3:1 ratio of dioxane to water maximizes boronic acid solubility and reaction efficiency.
Final Chlorination and Purification
While the core synthesis already incorporates a chlorine atom at position 6, additional chlorination may be required if intermediates lack this substituent.
Chlorination with Phosphorus Oxychloride (POCl₃)
For intermediates requiring chlorination at position 6, treatment with POCl₃ at reflux (110°C) for 4–6 hours introduces the chlorine atom. The reaction is quenched with ice-water, and the product is extracted into dichloromethane, dried, and concentrated.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each synthetic step:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolopyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C13H15ClN4
- Molecular Weight : 264.74 g/mol
- CAS Number : 2102412-85-9
The structural framework of this compound includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity. The presence of the chloro and isopropyl groups contributes to its lipophilicity and potential binding affinity to various biological targets.
Anticancer Activity
Research has indicated that compounds with similar pyrazolo[4,3-c]pyridine structures exhibit promising anticancer properties. For instance, studies have shown that such compounds can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanism of action for 6-chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine needs further investigation but may involve modulation of kinase pathways critical for cancer cell survival.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The pyrazole moiety is often associated with antibacterial and antifungal effects, making it a candidate for further exploration in the development of new antimicrobial agents.
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazolo[4,3-c]pyridines. Compounds within this class have been studied for their potential to modulate neurotransmitter systems and protect against neurodegeneration. The specific application of this compound in neurological disorders warrants comprehensive research to elucidate its efficacy and safety profile.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Neuroprotection | Highlighted potential neuroprotective effects in animal models of Alzheimer's disease, suggesting a role in cognitive preservation. |
Conclusion and Future Directions
The applications of this compound are diverse, spanning oncology, infectious disease management, and neuropharmacology. Continued research is essential to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism by which 6-chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives
Comparison with Pyrazolo[3,4-d]pyrimidines and Other Heterocycles
- 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MW: 258.71 g/mol): Exhibits higher solubility in polar solvents due to pyrimidine ring but reduced kinase selectivity compared to pyrazolo[4,3-c]pyridines .
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines : Demonstrate isomerization-dependent activity but lack the chloro substituent’s electronic effects .
Key Research Findings
Physicochemical Properties
- Lipophilicity : The isopropyl group (LogP +0.5 vs. methyl) improves membrane permeability but may reduce aqueous solubility .
- Thermal stability : Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher decomposition temperatures (>250°C) .
Data Tables
Biological Activity
6-Chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit a range of biological effects, including antiproliferative, anti-inflammatory, and antiviral properties. This article reviews the biological activity associated with this specific compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 248.71 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure that is significant for its biological activity.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class can affect several cellular pathways:
- Inhibition of Kinases : Many pyrazolo[4,3-c]pyridines act as inhibitors of various kinases involved in cell proliferation and survival pathways. For example, some derivatives have shown inhibitory activity against p90 ribosomal S6 kinases (RSK2) and cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase cascades and altering the expression of proteins associated with cell survival .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various pyrazolo[4,3-c]pyridine derivatives, this compound exhibited significant activity against the MCF-7 breast cancer cell line. The compound induced apoptosis through the activation of caspase 9 and reduced the expression levels of proliferating cell nuclear antigen (PCNA), indicating its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Inhibition of Kinases
Another investigation focused on the inhibition of RSK2 by pyrazolo[4,3-c]pyridines. The study found that 6-chloro-1-isopropyl derivative effectively inhibited RSK2 activity in vitro, suggesting its role in modulating signaling pathways critical for cancer cell survival and proliferation .
Q & A
Basic Question
- In vitro kinase assays : Use recombinant c-Met kinase with ATP-competitive ELISA to measure IC₅₀ values .
- Cellular assays : Evaluate inhibition of c-Met phosphorylation in MET-exon-14-mutated NSCLC cell lines via Western blot .
Advanced Question How to address off-target effects in kinase profiling?
- Perform kinome-wide screening (e.g., using PamStation® with >400 kinases) to identify selectivity. For this compound, prioritize kinases with structural homology to c-Met’s ATP-binding pocket .
How can regioselectivity challenges during functionalization be mitigated?
Basic Question
- Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to favor C6 chlorination over competing positions .
- Pyrazole substitution : Steric hindrance from the isopropyl group at N1 directs electrophiles to the C3 pyridyl position .
Advanced Question How to achieve selective C3 modification without side reactions?
- Employ protecting groups (e.g., tert-butyloxycarbonyl for pyrazole-NH) during functionalization. Deprotect post-reaction using TFA .
What computational tools predict binding modes with target kinases?
Advanced Question
- Molecular docking (AutoDock Vina) : Simulate binding to c-Met’s ATP pocket (PDB: 3LQ8). Key interactions include H-bonding between C=O of pyridone and Met1160 .
- MD simulations (GROMACS) : Assess stability of the inhibitor-enzyme complex over 100 ns; RMSD <2 Å indicates stable binding .
How to troubleshoot low yields in multicomponent syntheses?
Advanced Question
- Catalyst optimization : Replace PdCl₂(PPh₃)₂ with XPhos-Pd-G3 for improved coupling efficiency (yield increase from 58% to 75%) .
- Solvent screening : Switch from DMF to DMA for higher solubility of intermediates, reducing precipitation .
What strategies validate compound purity in biological assays?
Advanced Question
- HPLC-UV/HRMS : Use a C18 column (ACN/water gradient) to detect impurities <0.1%. Match retention times with synthetic standards .
- LC-MS/MS : Quantify metabolic stability in microsomal assays (e.g., t₁/₂ >60 min indicates suitability for in vivo studies) .
How to design SAR studies for enhancing kinase selectivity?
Advanced Question
- Substituent variation : Replace C3 pyridyl with 3-pyridyl (6c) or 4-pyridyl (6d) to modulate steric/electronic effects .
- Bioisosteric replacement : Substitute the isopropyl group with cyclopropyl to reduce metabolic clearance .
What mechanistic insights explain the ring-closure step in synthesis?
Advanced Question
- Base-mediated cyclization : Tert-butylamine deprotonates the alkyne intermediate, facilitating nucleophilic attack on the pyrazole carbonyl .
- Kinetic vs. thermodynamic control : Microwave conditions favor the kinetically favored 6-membered pyridine ring over larger byproducts .
How to address mitochondrial oxidative stress in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
